![molecular formula C25H22N2O4S B2472766 1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 894873-93-9](/img/structure/B2472766.png)
1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an indole ring and a thiazolidine ring. Indole is a bicyclic compound made up of a benzene ring fused to a pyrrole ring. Thiazolidine is a heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve multi-step reactions. One possible method could be a variant of the Fischer indole synthesis, which is a well-known method for synthesizing indole derivatives . The synthesis could also involve a Heck isomerization .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and thiazolidine rings would likely contribute significantly to the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, indole compounds are known to undergo a variety of reactions. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the indole ring could contribute to its aromaticity .Scientific Research Applications
Antileukemic Activity
A significant application of compounds related to 1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is in antileukemic research. Spiro[indoline-3,2′-thiazolidine]-2,4′-diones have demonstrated potential in leukemia screening tests, suggesting their role as potential antileukemic agents (Rajopadhye & Popp, 1987).
Antifungal and Antibacterial Properties
Several derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial activities. These include studies on fluorine-containing derivatives which have shown enhanced antimicrobial activities (Dandia, Kaur, & Singh, 1993). Additionally, certain spiro[indole-thiazolidinone] conjugates have been synthesized and shown to exhibit antimicrobial properties (Al-Romaizan, 2020).
Anticancer Activity
These compounds have also been explored for their potential anticancer activity. The synthesis of various spiro[thiazolidinone-isatin] conjugates and their subsequent evaluation as anticancer agents has been a focus in this area (Kaminskyy et al., 2011).
Antihistamic and Anticonvulsant Applications
In addition to the above, these compounds have been studied for their potential as antihistamic agents. Bronsted acidic ionic liquids have been used as catalysts in the synthesis of fluorinated spiro[indole-thiazolidinones] with promising results in this area (Arya, Rawat, Dandia, & Sasai, 2012). They have also been explored for anticonvulsant applications, although with varying degrees of success (Rajopadhye & Popp, 1984).
Green Synthesis and Environmental Applications
Recent research has focused on greener and more efficient methods of synthesizing these compounds. One such example is the use of ionic liquids for a one-pot synthesis approach, which offers an environmentally friendly alternative to traditional methods (Jain, Sharma, & Kumar, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1'-benzyl-3-(4-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-2-18-12-14-20(15-13-18)27-23(28)17-32(30,31)25(27)21-10-6-7-11-22(21)26(24(25)29)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPILUIFGRBOJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone |
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